5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde
Overview
Description
5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3ClF4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is widely used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with trifluoromethylating agents. One common method is the reaction of 2-chloro-4-fluorobenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid.
Reduction: 5-Chloro-4-fluoro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of fluorescent probes and labeling agents for biological studies.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The molecular targets and pathways involved vary depending on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Similar structure but different substitution pattern.
4-Fluoro-2-(trifluoromethyl)benzaldehyde: Lacks the chlorine substituent.
2-Chloro-5-(trifluoromethyl)benzaldehyde: Different position of the fluorine substituent
Uniqueness
5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
5-chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGBURWCMJJQKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235379 | |
Record name | 5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134099-23-3 | |
Record name | 5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134099-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-fluoro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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